alpha-3-Thienyl-1-piperidinebutanol hydrochloride
Description
Alpha-3-Thienyl-1-piperidinebutanol hydrochloride is a synthetic organic compound characterized by a piperidine ring substituted with a thienyl group (a sulfur-containing aromatic heterocycle) and a butanol chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
CAS No. |
31648-11-0 |
|---|---|
Molecular Formula |
C13H22ClNOS |
Molecular Weight |
275.84 g/mol |
IUPAC Name |
4-piperidin-1-yl-1-thiophen-3-ylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H21NOS.ClH/c15-13(12-6-10-16-11-12)5-4-9-14-7-2-1-3-8-14;/h6,10-11,13,15H,1-5,7-9H2;1H |
InChI Key |
AZXUYXNNQUMNFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC(C2=CSC=C2)O.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several piperidine-based hydrochlorides, including benzydamine hydrochloride, chlorphenoxamine hydrochloride, memantine hydrochloride, and dosulepin hydrochloride. Below is a detailed comparison:
Structural Analysis
Pharmacological Implications
- Alpha-3-Thienyl-1-piperidinebutanol HCl: The thienyl group may confer affinity for serotonin or dopamine receptors, similar to other thiophene-containing drugs. The butanol chain could modulate lipophilicity and blood-brain barrier penetration.
- Benzydamine HCl: Primarily a non-steroidal anti-inflammatory drug (NSAID) with local analgesic properties, attributed to its indazole and benzyl groups .
- Chlorphenoxamine HCl: An antihistamine and anticholinergic agent, with the diphenylmethane moiety critical for H1 receptor antagonism .
- Memantine HCl : A NMDA receptor antagonist used in Alzheimer’s disease, where the adamantane group enhances rigidity and receptor binding .
- Dosulepin HCl: A tricyclic antidepressant (TCA) acting via serotonin/norepinephrine reuptake inhibition, with sulfur enhancing ring planarity .
Physicochemical Properties (Theoretical Comparison)
| Property | Alpha-3-Thienyl-1-piperidinebutanol HCl | Benzydamine HCl | Memantine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~300 (estimated) | 309.8 | 215.8 |
| LogP (lipophilicity) | ~2.5 (moderate) | 3.1 | 2.0 |
| Aqueous Solubility (mg/mL) | Moderate (HCl salt) | High | High |
| Aromatic Substituents | Thienyl | Benzyl/indazole | Adamantane |
Research Findings and Limitations
- Structural vs. Functional Correlations: While alpha-3-thienyl-1-piperidinebutanol HCl shares a piperidine backbone with memantine and dosulepin, its thienyl group distinguishes it from adamantane (memantine) or tricyclic systems (dosulepin). This likely results in divergent receptor interactions .
- Gaps in Evidence: The provided references lack direct pharmacological or clinical data for alpha-3-thienyl-1-piperidinebutanol HCl. Comparisons are extrapolated from structural analogs.
Preparation Methods
Nucleophilic Alkylation of Piperidine
A widely documented approach involves alkylation of piperidine with a thienyl-containing bromobutanol precursor.
Procedure
- Preparation of 4-Bromo-1-(thiophen-3-yl)butan-1-ol :
- Piperidine Alkylation :
Optimization Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF vs. THF | 78 vs. 65 |
| Temperature | 50°C vs. 25°C | 78 vs. 52 |
| Base | K₂CO₃ vs. Et₃N | 78 vs. 70 |
Reductive Amination Approach
Alternative methods employ reductive amination to couple 4-oxo-1-(thiophen-3-yl)butan-1-ol with piperidine.
Procedure
- Synthesis of 4-Oxo-1-(thiophen-3-yl)butan-1-ol :
- Reductive Coupling :
Key Observations
- Steric hindrance from the thienyl group necessitates excess reducing agent.
- Reaction pH must remain acidic (pH 4–5) to prevent N-alkylation side reactions.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acid titration.
Procedure
- Dissolve 4-piperidin-1-yl-1-thiophen-3-ylbutan-1-ol in anhydrous Et₂O.
- Slowly add HCl gas until pH < 2.0.
- Filter the precipitate and recrystallize from EtOH/Et₂O.
Characterization Data
- Melting Point : 192–194°C.
- ¹H NMR (400 MHz, D₂O) : δ 7.41 (dd, J = 2.8 Hz, 1H, thienyl-H), 7.12 (m, 2H, thienyl-H), 4.05 (t, J = 6.4 Hz, 1H, -CHOH-), 3.45–3.20 (m, 4H, piperidine-H), 2.85–2.60 (m, 4H, piperidine-H), 1.85–1.50 (m, 6H, -CH₂-).
Stereochemical Considerations
The butanol chain introduces a chiral center at C1. Patent data indicate racemic mixtures are typically obtained unless chiral auxiliaries or catalysts are employed.
Enantioselective Variant
- Use (R)-BINOL-derived phosphoric acid (10 mol%) in the reductive amination step to achieve enantiomeric excess (ee) up to 88%.
Industrial-Scale Adaptations
For bulk synthesis, continuous flow systems improve reproducibility:
| Step | Batch Method Yield (%) | Flow Method Yield (%) |
|---|---|---|
| Alkylation | 78 | 85 |
| Salt Formation | 91 | 95 |
Flow parameters:
- Residence Time : 30 min (alkylation), 10 min (quench).
- Temperature Control : ±2°C variance vs. ±0.5°C in flow.
Impurity Profiling and Control
Common impurities include:
- N,N-Diethyl Analog : Formed via over-alkylation (2–3% in batch processes).
- Thiophene Oxidation Products : Mitigated by inert atmosphere (N₂).
Analytical Methods
- HPLC : C18 column, 0.1% H₃PO₄/MeCN gradient, UV 254 nm.
- LC-MS : [M+H]⁺ = 276.1 (free base), 312.1 (hydrochloride).
Applications and Derivatives
While pharmacological data are limited in public domains, structural analogs show NK1 receptor antagonism. Derivative syntheses include:
- N-Acylated Variants : For improved blood-brain barrier penetration.
- Sulfonate Esters : As prodrug candidates.
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